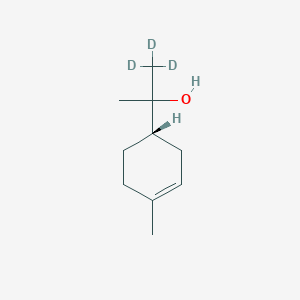

alpha-TERPINEOL (PROPYL METHYL-D3)

Description

alpha-TERPINEOL is a natural product found in Camellia sinensis, Callistemon citrinus, and other organisms with data available.

2-(4-Methyl-3-cyclohexen-1-yl)-2-propanol is a metabolite found in or produced by Saccharomyces cerevisiae.

See also: Coriander Oil (part of); Peumus boldus leaf (part of); Cannabis sativa subsp. indica top (part of).

Structure

3D Structure

Properties

CAS No. |

203633-12-9 |

|---|---|

Molecular Formula |

C10H18O |

Molecular Weight |

157.27 g/mol |

IUPAC Name |

1,1,1-trideuterio-2-(4-methylcyclohex-3-en-1-yl)propan-2-ol |

InChI |

InChI=1S/C10H18O/c1-8-4-6-9(7-5-8)10(2,3)11/h4,9,11H,5-7H2,1-3H3/i2D3 |

InChI Key |

WUOACPNHFRMFPN-BMSJAHLVSA-N |

SMILES |

CC1=CCC(CC1)C(C)(C)O |

Isomeric SMILES |

[2H]C([2H])([2H])C(C)(C1CCC(=CC1)C)O |

Canonical SMILES |

CC1=CCC(CC1)C(C)(C)O |

boiling_point |

218-221 °C |

Color/Form |

Colorless solid Pure alpha-isomer is white, crystalline powde |

density |

0.935 at 20 °C/20 °C 0.930-0.936 |

melting_point |

35-40 °C Viscous at room temperature; mp: 40-41 °C /d-isomer/; congealing point: +2 °C |

physical_description |

Liquid; Liquid, Other Solid Liquid White solid with an odor of lilac; [HSDB] Some forms are liquid; [Merck Index] White low melting solid; mp = 31-32 deg C; [MSDSonline] Liquid; [Sigma-Aldrich MSDS] colourless, viscous liquid with a lilac-like odou |

Purity |

95% min. |

Related CAS |

68540-43-2 (hydrochloride salt) |

solubility |

1:8 OR MORE IN 50% ALCOHOL; SOL IN PROPYLENE GLYCOL Very soluble in benzene, acetone Very soluble in alcohol, ether In water, 7100 mg/L at 25 °C slightly soluble in glycerol and water 1 ml in 2 ml 70% alcohol; 1 ml in 4 ml 60% alcohol (in ethanol) |

Synonyms |

alpha - Terpineol - d3 |

vapor_pressure |

0.04 [mmHg] 0.03 [mmHg] VP: 5 mm Hg at 80 to 81 mm Hg /L-alpha-Terpineol/ 0.0423 mm Hg at 24 °C |

Origin of Product |

United States |

Foundational & Exploratory

alpha-TERPINEOL (PROPYL METHYL-D3) chemical properties

Technical Guide: -Terpineol (Propyl Methyl-D3)

Content Type: Technical Reference & Methodological Guide Audience: Analytical Chemists, Pharmacokineticists, and Natural Product Researchers[1]

Executive Summary & Chemical Architecture

-Terpineol (Propyl Methyl-D3)By incorporating three deuterium atoms (

Structural Specification

Unlike generic "deuterated terpineol" which might be labeled on the cyclohexene ring, the Propyl Methyl-D3 designation specifies the labeling site, ensuring a predictable fragmentation pattern.[1]

| Property | Specification |

| Systematic Name | 1,1,1-Trideuterio-2-(4-methylcyclohex-3-en-1-yl)propan-2-ol |

| CAS Number | 203633-12-9 (Generic labeled) / Unlabeled: 98-55-5 |

| Molecular Formula | |

| Molecular Weight | 157.27 g/mol (vs. 154.25 g/mol native) |

| Isotopic Purity | |

| Chemical Purity | |

| Solubility | Soluble in methanol, DMSO, chloroform; sparingly soluble in water.[1][2][3][4][5][6] |

Mass Spectrometry Dynamics: The "m/z 62" Shift

The value of

Fragmentation Logic[1]

-

Native

-Terpineol: The dominant base peak is m/z 59 , corresponding to the 2-hydroxy-2-propyl cation -

-Terpineol-D3: Because the deuterium label is located on this isopropyl moiety, the base peak shifts by exactly 3 mass units to m/z 62

This m/z 59

Visualization: Fragmentation Pathway

The following diagram illustrates the structural divergence in MS fragmentation.

Caption: Comparative fragmentation showing the diagnostic mass shift from m/z 59 to m/z 62, enabling precise SIM quantification.

Validated Experimental Protocol: GC-MS Quantification

This protocol is designed for the quantification of

Reagents & Preparation

-

Stock Solution: Dissolve 10 mg

-Terpineol-D3 in 10 mL Methanol (LC-MS grade) to yield 1 mg/mL. Store at -20°C. -

Working Solution: Dilute Stock to 10

g/mL in Methanol. -

Sample Spiking: Add 10

L of Working Solution to every 1 mL of sample prior to extraction.[1]

Sample Extraction (Liquid-Liquid Extraction)

-

Step 1: Aliquot 1 mL sample (plasma/oil) into a glass centrifuge tube.

-

Step 2: Spike with Internal Standard (100 ng total D3).[1] Vortex 10s.

-

Step 3: Add 2 mL Ethyl Acetate : Hexane (1:1). Vortex 2 mins.[1]

-

Step 4: Centrifuge at 3000 x g for 5 mins.

-

Step 5: Transfer supernatant to a clean vial. Evaporate to dryness under

stream. -

Step 6: Reconstitute in 100

L Methanol. Transfer to GC vial.

GC-MS Instrument Parameters

-

Column: DB-5MS or equivalent (30m x 0.25mm, 0.25

m film).[1][7] -

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

-

Inlet: Splitless mode, 250°C.

-

Oven Program:

-

50°C (hold 1 min)

-

Ramp 10°C/min to 150°C

-

Ramp 25°C/min to 300°C (hold 3 min)

-

-

MS Source: 230°C, Quadrupole: 150°C.[1]

SIM Table Setup (Critical)

| Analyte | Target Ion (Quant) | Qualifier Ion 1 | Qualifier Ion 2 | Ret. Time (approx) |

| 59.0 | 93.0 | 136.0 | 11.2 min | |

| 62.0 | 96.0 | 139.0 | 11.2 min |

Note: The retention times will be virtually identical. The separation is achieved purely by mass filtering.

Synthesis & Stability Logic

Understanding the synthesis ensures the researcher is aware of potential impurities (e.g., isomeric scrambling).

Synthetic Route (Retrosynthesis)

The specific "Propyl Methyl-D3" architecture implies a Grignard addition to a ketone precursor.[1]

-

Precursor: 4-Acetyl-1-methylcyclohexene (derived from Limonene or via Diels-Alder).[1]

-

Labeling Reagent: Methyl-d3-magnesium iodide (

).[1] -

Mechanism: Nucleophilic attack of the

group on the carbonyl carbon. -

Result: Formation of the tertiary alcohol with the

group specifically on the side chain.

Stability & Storage

Analytical Workflow Diagram

The following flowchart details the self-validating logic of the extraction and analysis process.

Caption: Step-by-step analytical workflow ensuring normalization of extraction efficiency and instrument drift.

References

Sources

- 1. Terpineol - Wikipedia [en.wikipedia.org]

- 2. alpha-Terpineol-d3 (propyl methyl-d3) | LGC Standards [lgcstandards.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Alpha-Terpineol | C10H18O | CID 17100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. α-テルピネオール analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 6. beilstein-archives.org [beilstein-archives.org]

- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 8. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

synthesis of deuterated alpha-terpineol

Precision Synthesis of Deuterated -Terpineol ( -Terpineol- )

Content Type: Technical Guide / Whitepaper Audience: Drug Development Scientists, Analytical Chemists, and Metabolic Researchers

Strategic Overview: The Case for De Novo Synthesis

In the context of drug development and bioanalysis, deuterated terpenes serve two critical functions: as Internal Standards (IS) for quantitative mass spectrometry (preventing matrix effects and ionization variability) and as Metabolic Probes to study kinetic isotope effects (KIE) on oxidative metabolism.

While industrial

The Solution: This guide details a regiospecific de novo synthesis of

Retrosynthetic Analysis & Pathway Design

The target molecule,

-

Disconnection: C–C bond between the isopropyl alcohol carbon and the methyl group.

-

Synthons:

-

Electrophile: 4-Acetyl-1-methylcyclohexene (a specific ketone preserving the ring double bond).

-

Nucleophile: Trideuteromethylmagnesium iodide (

).

-

Synthesis Pathway Visualization

Figure 1: Modular synthesis pathway ensuring specific deuterium placement at the tertiary carbinol.

Detailed Experimental Protocol

Phase 1: Precursor Synthesis (Diels-Alder Cycloaddition)

Note: If 4-acetyl-1-methylcyclohexene (CAS 6090-09-1) is sourced commercially, proceed to Phase 2.

Objective: Synthesize 4-acetyl-1-methylcyclohexene with high regioselectivity (para-isomer).

-

Reagents: Isoprene (1.0 eq), Methyl Vinyl Ketone (MVK, 1.0 eq), Hydroquinone (catalytic, radical inhibitor).

-

Conditions: Sealed vessel or reflux, 120°C - 140°C.

-

Procedure:

-

Combine isoprene and MVK in a pressure vessel with hydroquinone (to prevent polymerization of MVK).

-

Heat to 140°C for 5–8 hours.

-

Purification: The reaction yields a mixture of para (major, ~80%) and meta (minor, ~20%) isomers. Fractional distillation under reduced pressure is required to enrich the para-isomer (4-acetyl-1-methylcyclohexene).

-

Boiling Point: ~85°C at 15 mmHg.

-

Phase 2: Deuterium Incorporation (Grignard Reaction)

Objective: Install the

Reagents:

-

4-Acetyl-1-methylcyclohexene (1.0 eq, ~10 mmol)

-

Iodomethane-

( -

Magnesium turnings (1.3 eq)

-

Diethyl ether (

) or Tetrahydrofuran (THF), anhydrous.

Protocol:

-

Grignard Preparation (

):-

Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel under

or Ar atmosphere. -

Add Mg turnings and a crystal of iodine.

-

Add a small portion of

in anhydrous ether to initiate the reaction (turbidity indicates start). -

Add the remaining

dropwise to maintain a gentle reflux. Stir for 30 min after addition to ensure complete formation of

-

-

Carbonyl Addition:

-

Cool the Grignard solution to 0°C (ice bath).

-

Dissolve 4-acetyl-1-methylcyclohexene in anhydrous ether.

-

Add the ketone solution dropwise to the Grignard reagent over 20 minutes.

-

Mechanistic Note: The isolated double bond in the ring is electron-rich and sterically shielded; the Grignard reagent will selectively attack the ketone (1,2-addition) rather than the alkene.

-

Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.

-

-

Workup:

-

Cool back to 0°C.

-

Quench carefully with saturated aqueous Ammonium Chloride (

). Avoid using strong acids to prevent dehydration of the tertiary alcohol back to a diene. -

Extract with

(3x). Wash combined organics with brine, dry over

-

-

Purification:

-

Concentrate in vacuo.

-

Purify via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate 9:1) or fractional distillation.

-

Yield: Typically 60–75% (Vig et al. methodology).

-

Analytical Validation (Self-Validating System)

To confirm the synthesis, you must verify both the structure and the isotopic incorporation.

| Analytical Method | Expected Signal (Unlabeled | Expected Signal ( | Validation Logic |

| Singlet at | Singlet integrates to 3H (one | Confirms loss of 3 protons, verifying mono-trideuteromethylation. | |

| Signal at | Septet at similar shift (due to C-D coupling, | Characteristic C-D coupling confirms D attachment to carbon. | |

| Mass Spectrometry (EI/ESI) | Molecular Ion | Shift of +3 m/z . | Confirms incorporation of exactly three deuterium atoms. |

| No signal. | Singlet corresponding to the methyl environment. | Direct observation of the deuterium label. |

Troubleshooting & Critical Control Points

-

Scrambling Risk: Do not use acidic conditions during workup. Tertiary allylic/homoallylic alcohols are prone to dehydration (forming terpinolene or limonene) or rearrangement under acid catalysis. Use neutral or slightly basic workup conditions.

-

Isomeric Purity: The starting material (Diels-Alder adduct) must be the para isomer. The meta isomer will yield

-terpineol analogs or positional isomers. Verify the precursor purity by GC-MS before the Grignard step. -

Moisture Control: Grignard reagents are intolerant of water. Use freshly distilled solvents and flame-dried glassware to prevent quenching of the expensive

.

References

-

Vig, O. P., et al. "Terpenoids: Part XXIV. Synthesis of

-Terpineol." Journal of the Indian Chemical Society, vol. 43, 1966, pp. 27. (Note: Historical foundation for the Grignard route to terpineol). -

Yuasa, Y., & Yuasa, Y. "A Practical Synthesis of d-

-Terpineol via Markovnikov Addition of d-Limonene Using Trifluoroacetic Acid." Organic Process Research & Development, vol. 10, no. 6, 2006, pp. 1231–1232. (Cited for contrast: demonstrates the acid-catalyzed route which causes scrambling). -

Amoah, E., & Dieter, R. K.

-Dienones."[1] The Journal of Organic Chemistry, vol. 82, no.[2][1][3] 6, 2017, pp. 2870–2888.[1][3] (Cited for mechanistic insight on Grignard selectivity). -

MedChemExpress. "

-Terpineol-d3 Product Datasheet." MedChemExpress. (Verification of commercial existence and application as Internal Standard).

Sources

- 1. Regioselective 1,4-Conjugate Addition of Grignard Reagents to α,β-γ,δ-Dienones and α,β-γ,δ-Dienyl Thiol Esters [organic-chemistry.org]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. Regioselective 1,4-Conjugate Addition of Grignard Reagents to α,β-γ,δ-Dienones and α,β-γ,δ-Dienyl Thiol Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

alpha-TERPINEOL (PROPYL METHYL-D3) material safety data sheet

Advanced Material Safety & Application Protocol for Drug Development

Executive Summary

alpha-Terpineol (Propyl Methyl-D3) (CAS: 203633-12-9) is a stable isotope-labeled analog of the monoterpene alcohol

This guide moves beyond the static limitations of a standard MSDS, integrating safety directives with high-level experimental applications in drug development.

Part 1: Material Safety Data & Handling (The Core Directive)

1.1 Substance Identity & Physicochemical Profile[2][3][4]

-

Chemical Name:

-Terpineol-d3 (Propyl Methyl-d3)[1][5][6][7][8] -

Synonyms:

-Menth-1-en-8-ol-d3; 1,1,1-trideuterio-2-(4-methylcyclohex-3-en-1-yl)propan-2-ol -

CAS Number: 203633-12-9 (Unlabeled parent: 98-55-5)[1]

-

Molecular Formula:

[7] -

Molecular Weight: 157.27 g/mol (approx.[1] +3.02 Da shift from parent)

| Property | Value | Technical Note |

| Physical State | Solid (low melting) or viscous liquid | Melts ~31–32°C. Often supercools to liquid. |

| Boiling Point | 217–218°C | High boiling point requires specific GC temperature ramps.[3] |

| Solubility | Ethanol, DMSO, Chloroform | Lipophilic; insoluble in water. |

| Flash Point | ~90°C (Closed Cup) | Combustible.[9] Handle away from open flames. |

| Isotopic Purity | Critical for minimizing "M+0" interference in MS. |

1.2 GHS Hazard Identification & Mitigation

Unlike radioisotopes (

Signal Word: WARNING

| Hazard Statement (GHS) | Code | Mitigation Protocol |

| Skin Irritation | H315 | Nitrile gloves (0.11 mm) are sufficient for incidental contact. |

| Eye Irritation | H319 | Safety glasses with side shields. Immediate 15-min rinse if exposed.[2][3][10] |

| Combustible Liquid | H227 | Store in inert atmosphere ( |

Storage Directive:

-

Temperature: Refrigerator (

) is standard; -

Atmosphere: Hygroscopic potential. Store under argon/nitrogen to prevent moisture uptake which complicates weighing accuracy.

Part 2: Scientific Integrity & Experimental Application

2.1 The Logic of Isotope Dilution Mass Spectrometry (IDMS)

In drug development, quantifying lipophilic terpenes in complex matrices (plasma, tissue homogenates) is plagued by Matrix Effects —the alteration of ionization efficiency by co-eluting components.

Why Propyl Methyl-D3?

The

-

Metabolic Stability: The tertiary alcohol position is a metabolic soft spot. Deuteration can kinetically stabilize the molecule (Kinetic Isotope Effect), though for use as an IS, the primary goal is co-elution.

-

Co-elution: The physicochemical properties of the

analog are nearly identical to the analyte. They extract and elute simultaneously, meaning any signal suppression affecting the analyte affects the IS equally. -

Mass Shift: The +3 Da shift moves the IS signal (

157) clear of the analyte's natural isotopic envelope (

2.2 Visualization: Structural & IDMS Logic

Caption: The Isotope Dilution workflow ensures that matrix-induced signal suppression is mathematically cancelled out by the ratio calculation.

2.3 Validated Protocol: Quantification in Plasma

Context: Pharmacokinetic analysis of terpene-based formulations.

Reagents:

-

Analyte:

-Terpineol.[1][2][3][4][5][6][7][9][10][11][12] -

Internal Standard:

-Terpineol-d3 (Propyl Methyl-d3).[1][5][6] -

Extraction Solvent: Ethyl Acetate or Hexane (Lipophilic extraction).

Step-by-Step Methodology:

-

Stock Preparation:

-

Dissolve 10 mg

-Terpineol-d3 in 10 mL Methanol (1 mg/mL). -

Critical: Store this stock at

. Verify concentration monthly via UV or refractive index if possible, as solvent evaporation concentrates the standard, skewing results.

-

-

Spiking (The Normalization Step):

-

Aliquot

of plasma sample.[13] -

Add

of diluted IS working solution (e.g., -

Causality: Spiking before extraction is mandatory. If spiked after, the IS cannot correct for extraction efficiency losses (usually 70-85% for terpenes).

-

-

Liquid-Liquid Extraction (LLE):

-

Add

Ethyl Acetate. Vortex vigorously for 30s. -

Centrifuge at

for 5 min at -

Transfer supernatant to a glass vial. Note: Avoid plastic consumables if possible, as terpenes can leach polymers or adsorb to polypropylene.

-

-

Instrumental Analysis (GC-MS):

-

Column: DB-Wax or HP-5MS (30m

0.25mm). -

Carrier Gas: Helium at 1 mL/min.

-

Temp Program:

(1 min) -

Detection (SIM Mode):

-

Target:

136 (Parent ion - -

IS (D3):

139 (Parent - -

Note on Ionization: Terpineols often lose water (

) in Electron Impact (EI). Monitor the dehydrated fragment if the molecular ion (

-

-

Part 3: Pharmacological Context & Pathway Analysis

Researchers utilize

3.1 Mechanism of Action Visualization

Caption: alpha-Terpineol exerts anti-inflammatory effects by blocking the nuclear translocation of NF-kB, preventing cytokine storm.

References

-

ChemicalBook. (2024).[2] Alpha-Terpineol (Propyl Methyl-D3) Product & Safety Data. Retrieved from

-

CDN Isotopes. (2020).[9] Safety Data Sheet: alpha-Terpineol-d3. Retrieved from

-

BenchChem. (2025).[13] A Technical Guide to Stable Isotope-Labeled Standards in Research and Development. Retrieved from

-

Hassan, S. B., et al. (2010). Alpha Terpineol: A Potential Anticancer Agent which Acts through Suppressing NF-κB Signalling. Anticancer Research. Retrieved from

-

Thermo Fisher Scientific. (2010). Safety Data Sheet: alpha-Terpineol. Retrieved from

-

Solarbio. (2026). Common Mistakes in Using Isotope Standards in Pharmaceutical Quality Control. Retrieved from

Sources

- 1. alpha-Terpineol-d3 (propyl methyl-d3) | LGC Standards [lgcstandards.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. indenta.com [indenta.com]

- 4. carlroth.com:443 [carlroth.com:443]

- 5. Alpha-Terpineol | C10H18O | CID 17100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Alpha-Terpineol-d3 (Propyl Methyl-d3), TRC 10 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.se]

- 7. SmallMolecules.com | α-TERPINEOL (PROPYL METHYL-D3) (Please inquire) from bocsci | SmallMolecules.com [smallmolecules.com]

- 8. ALPHA-TERPINEOL (PROPYL METHYL-D3) | 203633-12-9 [chemicalbook.com]

- 9. cdnisotopes.com [cdnisotopes.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. α-Terpineol [webbook.nist.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Pharmacological Optimization of α-Terpineol via Deuterium Kinetic Isotope Effect

[1]

Executive Summary: The Deuterium Switch Strategy

This guide details the development and evaluation of Deuterated

Molecular Rationale & Metabolic Soft Spots[1]

Metabolic Liability Analysis

The primary metabolic pathway for

-

Target: C-7 Methyl Group (

) -

Product: 7-hydroxy-

-terpineol (inactive/excretable)ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

The Deuterium Solution

The C-D bond has a lower zero-point vibrational energy than the C-H bond, requiring significantly higher activation energy to cleave.

-

Bond Dissociation Energy (BDE): C-D is ~1.2–1.5 kcal/mol stronger than C-H.

-

Expected Outcome: A PKIE (

) of 2–5, significantly slowing the rate-limiting step of metabolism without altering steric fit or ligand-receptor binding.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

Visualization: Metabolic Pathway & Deuteration Strategy[1]

Figure 1: Mechanism of CYP450-mediated metabolism of

Experimental Protocols: Validation of Stability & Efficacy

Protocol A: Microsomal Stability Assay (Determination of )

Objective: Quantify the metabolic stability improvement of

Materials:

-

Pooled Human Liver Microsomes (20 mg/mL protein).[1]

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

-

Test Compounds:

-Terpineol and -

Analysis: LC-MS/MS (MRM mode).[1]

Workflow:

-

Pre-incubation: Mix 30 µL HLM (0.5 mg/mL final) with 370 µL phosphate buffer (pH 7.4). Spike with 1 µL test compound. Equilibrate at 37°C for 5 min.

-

Initiation: Add 100 µL NADPH regenerating system.

-

Sampling: At

min, remove 50 µL aliquots. -

Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard). Vortex and centrifuge (4000g, 10 min).

-

Quantification: Analyze supernatant via LC-MS/MS. Plot

vs. time.

Calculation:

Protocol B: NF- B Translocation Assay (High-Content Screening)

Objective: Confirm that deuteration does not alter the biological mechanism of action (inhibition of NF-

Rationale:

Workflow:

-

Seeding: Plate HeLa cells (

/well) in 96-well imaging plates. -

Treatment: Pre-treat with

-Terpineol or -

Induction: Stimulate with TNF-

(10 ng/mL) for 30 min. -

Fixation: Fix with 4% paraformaldehyde; permeabilize with 0.1% Triton X-100.[1]

-

Staining: Primary Ab: Anti-p65 (RelA). Secondary Ab: AlexaFluor-488.[1] Counterstain: DAPI (Nuclei).[1]

-

Imaging: Automated fluorescence microscopy. Calculate Nuclear/Cytoplasmic fluorescence ratio.

Visualization: NF-ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> B Signaling Modulation[1]

Figure 2: The NF-

Data Interpretation & Expected Results

The following table summarizes the expected comparative profiles based on standard Deuterium KIE principles applied to monoterpenes.

| Parameter | Interpretation | ||

| Metabolic Stability ( | ~30–45 min (Microsomes) | ~60–90 min | 2x increase due to suppressed C-7 oxidation. |

| Intrinsic Clearance ( | High (> 50 µL/min/mg) | Medium (< 25 µL/min/mg) | Reduced hepatic extraction ratio. |

| IC | ~20–30 µM | ~20–30 µM | Unchanged. Deuteration does not affect binding thermodynamics. |

| MIC (S. aureus) | 0.78 mg/mL | 0.78 mg/mL | Unchanged potency, but potentially lower dosing frequency required. |

| Major Metabolite | 7-Hydroxy- | Shifting to Epoxide/Glucuronide | Metabolic switching may occur (monitor for safety). |

Critical Analysis:

If the

References

-

Hassan, S. B., et al. (2010). "Alpha terpineol: a potential anticancer agent which acts through suppressing NF-kappaB signalling."[1] Anticancer Research.[1][3] Link

-

Miyazawa, M., et al. (2002). "Metabolism of (+)-terpinen-4-ol by cytochrome P450 enzymes in human liver microsomes."[1] Drug Metabolism and Disposition. (Establishes CYP3A4/2A6 role in monoterpene oxidation). Link

-

Guengerich, F. P. (2017). "Kinetic Isotope Effects in Cytochrome P450 Oxidation Reactions." Journal of Biological Chemistry. Link

-

Shao, L., & Hewitt, M. C. (2010). "The kinetic isotope effect in the search for deuterated drugs." Drug News & Perspectives. Link

-

MedChemExpress. "

-Terpineol-d3 Product Information." (Source for availability of deuterated standards). Link

alpha-TERPINEOL (PROPYL METHYL-D3) literature review

Technical Whitepaper: -Terpineol (Propyl Methyl- ) in Analytical & Metabolic Research

Part 1: Executive Summary & Chemical Identity

-Terpineol (Propyl Methyl-This specific isotopologue serves as a "gold standard" Internal Standard (IS) for the quantitative analysis of terpenes in complex matrices (e.g., viticulture, essential oils, plasma pharmacokinetics) using Gas Chromatography-Mass Spectrometry (GC-MS). Its physicochemical similarity to the analyte ensures it tracks extraction efficiency and ionization variance, while its mass shift (

Chemical Profile

| Property | Specification |

| Systematic Name | 2-(4-Methylcyclohex-3-en-1-yl)propan-2-ol- |

| Common Name | |

| CAS Number | 203633-12-9 |

| Molecular Formula | |

| Molecular Weight | 157.27 g/mol (vs. 154.25 native) |

| Isotopic Purity | |

| Key MS Ions |

Part 2: Synthesis & Retrosynthetic Logic (Expertise)

Note: While specific proprietary manufacturing routes are trade secrets, the following retrosynthetic analysis demonstrates the chemical causality required to produce high-fidelity isotope labels.

To achieve regiospecific labeling on the propyl methyl group (the isopropyl tail), a Grignard addition strategy is the most robust approach. This avoids deuterium scrambling that can occur with acid-catalyzed exchange methods.

Proposed Synthetic Pathway

-

Precursor Selection: The synthesis likely begins with 4-methyl-3-cyclohexen-1-one or a related ester/ketone derivative that preserves the cyclohexene double bond.

-

Deuterated Reagent: Use of Methyl-

-magnesium iodide ( -

Mechanism: The Grignard reagent attacks the carbonyl carbon of the acetyl group attached to the cyclohexene ring (or the ketone precursor), installing the

group and forming the tertiary alcohol.

Visualization: Synthetic Logic

Caption: Retrosynthetic logic for installing the

Part 3: Analytical Application (GC-MS Protocol)

The primary utility of

Workflow: Headspace SPME-GC-MS for Complex Matrices

This protocol is designed for analyzing terpenes in wine or biological fluids, where matrix interference is high.

1. Sample Preparation (The Self-Validating Step)

-

Principle: Adding the IS before any manipulation ensures that any loss of analyte during extraction is mirrored by the IS.

-

Step A: Aliquot 5.0 mL of sample (e.g., wine, plasma) into a 20 mL headspace vial.

-

Step B (Critical): Spike with 10

L of -

Step C: Add 1.5 g NaCl (salting out) to enhance volatility of organic components. Cap immediately with a PTFE/silicone septum.

2. Extraction (HS-SPME)

-

Fiber: 50/30

m DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane). This triple-phase fiber covers the polarity range of terpenes. -

Incubation: 40°C for 10 min (equilibration).

-

Extraction: 40°C for 30 min with agitation (250 rpm).

3. GC-MS Parameters

-

Column: DB-Wax or HP-5MS (30 m

0.25 mm, 0.25 -

Carrier Gas: Helium at 1.0 mL/min.

-

Temperature Program: 40°C (hold 2 min)

5°C/min -

MS Mode: SIM (Selected Ion Monitoring) is required for sensitivity.

4. Quantification Logic

Calculate the Response Factor (

Visualization: Analytical Workflow

Caption: Step-by-step SIDA workflow ensuring the internal standard compensates for extraction variability.

Part 4: Metabolic & Pharmacokinetic Applications

Beyond analysis,

Mechanism: CYP450 Oxidation

oleuropeic acid7-hydroxy--

Tracer Utility: By using the Propyl Methyl-

analog, researchers can distinguish endogenous terpene metabolism from the administered dose. -

Kinetic Isotope Effect (KIE): If the metabolic attack occurs at the deuterated methyl group (

bond), the reaction rate will slow significantly (primary KIE). If the attack is elsewhere (e.g., allylic hydroxylation at C7), the mass shift remains but the rate is unaffected.

Visualization: Metabolic Fate

Caption: Metabolic pathway of

Part 5: Data Summary & Ion Table

For accurate SIM (Selected Ion Monitoring) setup, the mass shift must be accounted for. The base peak usually shifts, but fragmentation patterns must be verified.

| Fragment Type | Native | Deuterated ( | Notes |

| Molecular Ion ( | 154 | 157 | Small abundance, but definitive. |

| Base Peak | 59 (Hydroxy-isopropyl) | 62 (if charge stays on propyl) | Check experimental spectra; often m/z 136/139 is used for quantification to avoid low-mass noise. |

| Quantifier Ion | 136 ( | 139 ( | Loss of water. The |

| Qualifier Ion 1 | 121 | 124 | Loss of water + methyl. |

| Qualifier Ion 2 | 93 | 93 | Ring fragment (often loses the isopropyl tail). Note: If the label is lost, masses converge. |

Technical Insight: Ideally, use

References

-

ChemicalBook. (2024). ALPHA-TERPINEOL (PROPYL METHYL-D3) Chemical Properties, Uses, Production.[2][3][4] Retrieved from

-

C/D/N Isotopes. (2023).

-Terpineol (propyl methyl- -

RSC Advances. (2020).

-terpineol by Alternaria alternata.[1] Royal Society of Chemistry. Retrieved from -

National Institutes of Health (PMC). (2014). Metabolism of (+)-terpinen-4-ol by cytochrome P450 enzymes in human liver microsomes.[6] Retrieved from

-

Cornell University. (2022). Targeted Trace Level Volatile Analysis of Aroma Compounds. (Demonstrates SPME-GC-MS workflows for terpenes). Retrieved from

Sources

- 1. Biotransformation of α-terpineol by Alternaria alternata - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08042B [pubs.rsc.org]

- 2. ALPHA-TERPINEOL (PROPYL METHYL-D3) | 203633-12-9 [chemicalbook.com]

- 3. terpineol suppliers USA [americanchemicalsuppliers.com]

- 4. (-)-alpha-Terpineol | 10482-56-1 [chemicalbook.com]

- 5. isotope.com [isotope.com]

- 6. Metabolism of (+)-terpinen-4-ol by cytochrome P450 enzymes in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

commercial sources for alpha-TERPINEOL (PROPYL METHYL-D3)

Technical Procurement & Application Guide: -Terpineol-d (Propyl Methyl-d )[1]

Executive Summary & Chemical Identity

Target Analyte:

This guide addresses the procurement and technical deployment of

Chemical Specifications

| Parameter | Specification |

| IUPAC Name | 2-(4-methylcyclohex-3-en-1-yl)propan-2-ol-d |

| Common Name | |

| CAS Number | 203633-12-9 |

| Molecular Formula | C |

| Molecular Weight | 157.27 g/mol (vs. 154.25 native) |

| Isotopic Purity | Typically |

| Chemical Purity |

Commercial Sourcing Matrix

The supply chain for specific terpene isotopologues is specialized. Major catalog houses often re-label products from primary isotope manufacturers.[1] The following table identifies verified sources for CAS 203633-12-9.

Verified Vendor Sources

| Vendor | Product Format | Catalog / Part # | Best For... |

| C/D/N Isotopes | Neat (Solid/Liquid) | D-2707 | High-Volume Prep: Labs preparing their own stock solutions; most cost-effective for bulk usage (>0.1g).[1] |

| Sigma-Aldrich (Merck) | Solution (1 mg/mL in Isooctane) | Various (e.g., NIST Traceable) | GxP/Regulated Labs: ready-to-inject standards with CoA suitable for audit trails.[1] |

| Toronto Research Chemicals (TRC) | Neat | A640833 | R&D/Custom: Often has stock when larger vendors are backordered; specializes in complex synthesis.[1] |

| LGC Standards | Neat & Solution | CDN-D-2707 | Europe/Global: Distributor for C/D/N and TRC; simplifies logistics for EU-based labs.[1] |

Procurement Decision Logic

Use the following logic flow to determine the appropriate grade for your experimental needs.

Figure 1: Decision matrix for selecting between neat standards and certified solutions.

Technical Application: SIDA Workflow

The following protocol utilizes

Experimental Protocol: Headspace SPME GC-MS

Objective: Quantification of

-

ISTD Stock Preparation:

-

Dissolve 10 mg

-Terpineol-d -

Store at -20°C. Stable for 6 months.

-

-

Sample Preparation:

-

Extraction (SPME):

-

GC-MS Analysis:

-

Column: DB-Wax or HP-5MS (30m x 0.25mm x 0.25

m).[1] -

Inlet: Splitless mode, 250°C.

-

SIM Parameters (Selected Ion Monitoring):

-

Workflow Visualization

Figure 2: Step-by-step Stable Isotope Dilution Assay (SIDA) workflow.[1][2]

Handling, Stability & Troubleshooting

Volatility & Storage

1-

Neat Standards: Must be stored at 2-8°C (or lower) in tightly sealed vials. Repeated opening of a neat standard vial will lead to concentration changes due to evaporation.[1]

-

Recommendation: Upon first opening a neat standard, immediately dilute to a primary stock solution (e.g., 1-10 mg/mL in Methanol or Isooctane) and store in flame-sealed ampoules or crimp-top vials at -20°C.

Isotopic Exchange (H/D Scrambling)

The hydroxyl proton is exchangeable, but the propyl methyl-d

-

Caution: Avoid strong acidic conditions (pH < 2) at high temperatures during sample prep, as this can catalyze dehydration to terpenes (e.g., limonene) or hydration to terpin hydrate, potentially altering the isotopic distribution if kinetic isotope effects (KIE) are significant.

Mass Shift Verification

Before running samples, inject the pure ISTD to confirm the fragmentation pattern.

-

Native: Base peak m/z 59.[1]

-

d3-Label: Base peak should shift to m/z 62.

-

If you see m/z 59 in your pure ISTD channel: Your standard is contaminated with native terpineol, or the resolution of the MS is insufficient.

References

-

LGC Standards. alpha-Terpineol-d3 (propyl methyl-d3) Product Page. Retrieved from [1]

-

Sigma-Aldrich.

-Terpineol-(propyl methyl-d3) solution Product Page. Retrieved from (Note: Representative link structure; verify specific catalog number 203633-12-9 on local site).[1] -

Toronto Research Chemicals. Alpha-Terpineol-d3 (Propyl Methyl-d3).[1][3] Retrieved from [1]

-

Cornell University eCommons. Targeted Trace Level Volatile Analysis of Aroma Compounds. (Methodology for SIDA in grapes). Retrieved from [1]

-

NIST Chemistry WebBook.

-Terpineol Mass Spectrum. Retrieved from [1][4]

Sources

- 1. alpha-Terpineol-d3 (propyl methyl-d3) | LGC Standards [lgcstandards.com]

- 2. CN114315512B - A kind of synthesis method of α-terpineol - Google Patents [patents.google.com]

- 3. Alpha-Terpineol-d3 (Propyl Methyl-d3), TRC 10 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.se]

- 4. ecommons.cornell.edu [ecommons.cornell.edu]

alpha-TERPINEOL (PROPYL METHYL-D3) certificate of analysis

Technical Whitepaper: Interpreting and Validating the Certificate of Analysis for

Part 1: Executive Summary & Core Directive

In quantitative analysis, the reliability of your data is strictly limited by the purity and characterization of your Internal Standard (IS).

This guide moves beyond the basic reading of a Certificate of Analysis (CoA). It provides a self-validating framework to verify the integrity of this deuterated standard and integrate it into a Stable Isotope Dilution Assay (SIDA) workflow.

The "Propyl Methyl" Distinction:

The nomenclature "Propyl Methyl-D3" specifies that the deuterium labeling (

Part 2: The Certificate of Analysis (CoA) – A Forensic Breakdown

A CoA for a stable isotope is not just a pass/fail document; it is a calibration certificate. Below is the technical interpretation of key parameters found on high-quality CoAs (e.g., from LGC, Sigma, or C/D/N Isotopes).

Identity & Structural Integrity

| Parameter | Specification | Technical Interpretation |

| Chemical Name | Structure: 1-methyl-4-(1-hydroxy-1-(methyl-d3)-ethyl)-cyclohex-1-ene.[1] Significance: Ensures the label is on the side chain, not the ring. | |

| CAS Number | 203633-12-9 | The unique identifier for this specific isotopologue.[2][3] |

| Chemical Purity | Critical: Impurities (e.g., | |

| Isotopic Enrichment | The "D0" Breakthrough: This measures the absence of the non-deuterated parent ( |

Self-Validation Protocols (The "Trust but Verify" Method)

As a scientist, you should perform an initial validation upon receipt of the material.

A. Mass Spectrometry Validation (GC-MS) The placement of the deuterium on the propyl methyl group dictates the fragmentation pattern.

-

Native

-Terpineol: Base peak is m/z 59 (2-hydroxy-2-propyl cation). -

-Terpineol-d3: The label is retained in this fragment.

-

Fragment:

-

Calculation:

.

-

-

Validation Step: Inject the standard in full-scan mode. You must see the base peak shift from 59

62 . If you see m/z 59, your standard is degraded or has significant D0 contamination.

B. Proton NMR (

-

Native: Two methyl singlets at

ppm (representing the two methyls on the side chain). -

Deuterated: One of these singlets will disappear (or reduce to a tiny residual peak) because deuterium is "silent" in

-NMR. You will see a 1:1 ratio between the ring methyl (approx 1.65 ppm) and the remaining side-chain methyl.

Part 3: Visualization of Workflows

Diagram 1: The CoA Validation Logic

This workflow illustrates the decision matrix for accepting a new lot of internal standard based on MS and NMR data.

Caption: Logical workflow for validating the isotopic purity and structural identity of

Part 4: Experimental Protocol – Stable Isotope Dilution Assay (SIDA)

This protocol uses

Preparation of Standards

-

Stock Solution (IS): Dissolve 10 mg

-Terpineol-d3 in 10 mL HPLC-grade Isopropanol or Methanol. Store at -20°C.-

Note: Terpenes oxidize rapidly. Purge headspace with Argon after every use.

-

-

Calibration Curve: Prepare 5 levels of native

-terpineol (e.g., 1, 5, 10, 50, 100 µg/mL). -

Spiking: Add a constant volume (e.g., 10 µL) of the IS Stock to every calibration level and every sample.

GC-MS Instrument Parameters (Recommended)

-

Column: DB-Wax or equivalent (Polar column preferred for terpene separation).

-

Carrier Gas: Helium @ 1.0 mL/min.

-

Inlet: 250°C, Split 20:1.

-

Oven: 40°C (hold 2 min)

230°C @ 10°C/min. -

MS Mode: SIM (Selected Ion Monitoring).

-

Native Target: m/z 59 (Quant), 93, 136 (Qual).

-

IS Target: m/z 62 (Quant), 96, 139 (Qual).

-

Calculation: Response Factor (RF)

Do not rely on external calibration. Use the Response Factor ratio:

Plot the Area Ratio (

Diagram 2: MS Fragmentation & SIDA Logic

This diagram visualizes the specific mass shift mechanism that makes this assay possible.

Caption: Mechanistic pathway showing the m/z 59 to m/z 62 mass shift used for selective quantification.

Part 5: Handling & Stability (The "Hidden" Specs)

The CoA often omits practical handling data. Based on terpene chemistry, adhere to these rules:

-

Hygroscopicity:

-Terpineol is an alcohol and can absorb atmospheric moisture. If the "Water Content" on the CoA is >0.5%, dry the solvent or use a molecular sieve before preparing stock solutions. -

Oxidation: Terpenes form peroxides upon exposure to air.

-

Racemization:

-Terpineol has a chiral center. While most GC-MS methods are achiral, if you are using a Chiral GC column, ensure the CoA specifies the enantiomeric excess (ee) or if it is a racemate (

References

-

National Institute of Standards and Technology (NIST). (2023).

-Terpineol Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69. [Link] - Stahl, E., & Schild, W. (1981). Isotope Dilution Analysis of Terpenes. In Pharmazeutische Biologie. Fischer Verlag.

-

Plutowska, B., & Wardencki, W. (2008). Application of Gas Chromatography–Olfactometry (GC–O) in analysis and quality assessment of alcoholic beverages. Food Chemistry. [Link]

Sources

- 1. alpha-Terpineol-d3 (propyl methyl-d3) | LGC Standards [lgcstandards.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ALPHA-TERPINEOL (PROPYL METHYL-D3) | 203633-12-9 [chemicalbook.com]

- 4. Cannabis-Derived Terpene Testing: Methods for Accurate Solvent Analysis | Terpene Belt Farms [terpenebeltfarms.com]

- 5. gcms.cz [gcms.cz]

isotopic purity of alpha-TERPINEOL (PROPYL METHYL-D3)

Precision in Deuteration: A Technical Guide to the Isotopic Purity of -Terpineol (Propyl Methyl-D3)

Molecular Architecture & The Deuterium Advantage

-TerpineolThe Propyl Methyl-D3 isotopologue is a precision-engineered internal standard where three hydrogen atoms on one of the gem-dimethyl groups of the C8-hydroxy-isopropyl moiety are replaced with deuterium (

Structural Specification

-

Chemical Name: 2-(4-Methylcyclohex-3-en-1-yl)propan-2-ol-

-

Target Labeling Site: C8-Methyl (Side chain)

-

Molecular Formula:

-

Monoisotopic Mass: ~157.27 Da (vs. 154.25 Da for native)

This specific labeling strategy (

Figure 1: Structural topology of

Synthesis Logic & Impurity Origins

To understand purity, one must understand the genesis of the molecule. The synthesis of

The Grignard Protocol

The most reliable route involves the reaction of 1-(4-methylcyclohex-3-en-1-yl)ethanone (a methyl ketone terpene derivative) with Methyl-d3-magnesium iodide (

-

Precursor Selection: The ketone fixes the stereochemistry of the ring.

-

Nucleophilic Attack: The

nucleophile attacks the carbonyl carbon. -

Workup: Acidic hydrolysis yields the tertiary alcohol.

Impurity Profile (The "Why" behind the Analysis)

-

Isotopic Impurities (

): Arise from incomplete deuteration of the methyl iodide reagent or moisture contamination in the Grignard reaction (introducing -

Chemical Impurities: Dehydration of the tertiary alcohol leads to D3-Limonene or D3-Terpinolene . These must be removed as they do not ionize identically to the alcohol in LC-MS/GC-MS.

Analytical Validation: The Self-Validating System

Trust in an internal standard is binary: it is either pure enough to correct for matrix effects, or it is a source of error. The following protocol combines GC-MS (Isotopologue Analysis) and qNMR (Structural Certainty) .

Method A: GC-MS Isotopologue Deconvolution

Objective: Quantify the Atom % D and calculate the contribution of unlabeled (

Instrument Parameters:

-

System: Agilent 8890/5977B (or equivalent).

-

Column: DB-WAX UI (30m x 0.25mm, 0.25µm). Polar phase is required to separate terpineol isomers.

-

Ionization: EI (70 eV).

-

Mode: SIM (Selected Ion Monitoring).

Target Ions:

| Species | m/z (Fragment) | m/z (Molecular Ion) |

|---|

| Native (

Protocol Steps:

-

Dilution: Prepare a 10 ppm solution in HPLC-grade Hexane.

-

Injection: 1 µL, Split 10:1.

-

Integration: Integrate the molecular ion peaks (or the base peak

if the molecular ion is weak). -

Calculation:

Critical Check: If

Method B: Quantitative Proton NMR (qNMR)

Objective: Confirm the absence of protons at the labeled methyl position.

-

Solvent:

(99.8% D) with TMS. -

Focus Region: 1.10 - 1.25 ppm (Methyl groups).

-

Logic: Native

-terpineol shows two singlets for the gem-dimethyls (~1.19 ppm). The D3 analog should show one singlet (3H) and silence at the position of the second methyl. -

Validation: Any residual signal at the "silent" methyl position indicates incomplete deuteration (

).

Applications in Drug Development & Research[1]

Stable Isotope Dilution Assays (SIDA)

In pharmacokinetic (PK) studies,

-

Matrix Effect Correction: Co-elutes with the analyte, experiencing the exact same ion suppression or enhancement in LC-MS/MS sources.

-

Recovery Normalization: Spiked into plasma/urine before extraction (LLE/SPE) to correct for extraction losses.

Metabolic Tracing (CYP450)

1Major Pathway: Allylic oxidation at C7 (Ring Methyl) to 7-hydroxy-

-

Note: Since our label is on the C8-propyl chain, the label is retained in the major metabolite, allowing for metabolite tracking.

Figure 2: Metabolic fate of

Storage & Stability Protocols

Deuterium on a methyl group is generally non-exchangeable under physiological conditions. However, the tertiary alcohol is acid-sensitive.

| Parameter | Recommendation | Causality |

| Temperature | -20°C | Prevents slow dehydration to volatile terpenes. |

| Solvent | Methanol-d4 or Anhydrous Ethanol | Avoids protic exchange if trace acid is present. |

| Container | Amber Glass, Silanized | Prevents surface adsorption and photo-oxidation. |

| Re-test | Every 12 Months | Check for "Back-Exchange" (growth of M+0 peak). |

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 17100, Alpha-Terpineol. Retrieved from [Link]

-

Miyazawa, M., et al. (2012). Metabolism of (+)-terpinen-4-ol by cytochrome P450 enzymes in human liver microsomes.[2] Journal of Oleo Science. (Demonstrates CYP oxidation logic applicable to terpineol isomers). Retrieved from [Link]

-

ResolveMass Laboratories (2025). Isotopic Purity Using LC-MS: A Technical Overview. Retrieved from [Link]

Methodological & Application

alpha-TERPINEOL (PROPYL METHYL-D3) as internal standard in GC-MS

Application Note: High-Precision Quantitation of -Terpineol via Isotope Dilution GC-MS

Internal Standard:

Introduction & Scientific Rationale

1-

Isomer Co-elution: Structural similarity to

-terpineol and other monoterpenes.[1] -

Matrix Interference: Complex biological or botanical matrices suppress or enhance ionization signals.

-

Volatility Losses: Significant analyte loss can occur during solvent evaporation or headspace sampling.

The Solution: Isotope Dilution.

By using

Chemical Identity

| Feature | Native Analyte | Internal Standard (IS) |

| Name | ||

| CAS No. | 98-55-5 | 203633-12-9 |

| Formula | ||

| MW | 154.25 g/mol | ~157.27 g/mol |

| Label Position | N/A | Methyl group on the C8-isopropyl moiety |

Experimental Protocol

Reagents & Materials[1]

-

Analyte Standard:

-Terpineol (Analytical Grade, >98%).[1][2] -

Internal Standard:

-Terpineol-d3 (Propyl Methyl-d3), 1 mg/mL in Isooctane or Methanol.[1] -

Solvents: Dichloromethane (DCM) or Hexane (HPLC Grade) for extraction; Methanol for stock dilutions.

-

Matrix: Blank matrix matching the sample type (e.g., grapeseed oil, plasma, or blank hydro-alcoholic buffer).[1]

Standard Preparation Strategy

Objective: Create a calibration curve where the IS concentration is constant, but the Analyte concentration varies.

-

IS Working Solution (IS-WS): Dilute the commercial D3 stock to 10 µg/mL in Methanol.

-

Analyte Stock Solution: Prepare 1 mg/mL native

-Terpineol in Methanol. -

Calibration Standards (Level 1-5):

-

Prepare 5 vials.

-

Add varying amounts of Analyte Stock to achieve final concentrations of 1, 5, 10, 25, 50 µg/mL .

-

Spike every vial with the IS-WS to achieve a fixed concentration of 10 µg/mL .

-

Result: The Analyte:IS ratio varies from 0.1:1 to 5:1.

-

Sample Preparation (Liquid-Liquid Extraction Workflow)

Note: Adjust solvent volumes based on sample size. This protocol assumes a 1 mL liquid sample.

-

Aliquot: Transfer 1.0 mL of sample into a 15 mL glass centrifuge tube.

-

Spike IS: Add 100 µL of IS Working Solution (10 µg/mL) directly to the sample. Vortex for 10 seconds.

-

Crucial Step: Spiking before extraction corrects for extraction efficiency.

-

-

Extract: Add 2.0 mL Dichloromethane (DCM).

-

Agitate: Shake mechanically for 20 minutes.

-

Phase Separation: Centrifuge at 3,000 x g for 5 minutes.

-

Collection: Transfer the lower organic layer (DCM) to a clean vial.

-

Concentrate (Optional): If sensitivity is low, evaporate under a gentle stream of Nitrogen to 0.5 mL. Do not evaporate to dryness.

-

Analysis: Transfer to GC autosampler vial.

GC-MS Methodology

Chromatographic Conditions

-

System: Agilent 7890/5977 or equivalent.

-

Column: DB-Wax or HP-5MS (30m x 0.25mm x 0.25µm).[1]

-

Note: DB-Wax provides better separation of terpineol isomers (

).[1]

-

-

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

-

Inlet: Splitless (for trace analysis) or Split 10:1 (for high conc). Temp: 250°C.

-

Oven Program:

-

40°C hold for 1 min.

-

Ramp 10°C/min to 150°C.

-

Ramp 20°C/min to 240°C.

-

Hold 3 min.

-

Mass Spectrometry Parameters (SIM Mode)

To achieve maximum sensitivity and selectivity, use Selected Ion Monitoring (SIM) .

Fragmentation Logic:

The base peak of

-

Native: The fragment contains two methyls (

). Mass = 59.[3] -

D3-IS: The fragment contains one methyl (

) and one trideutero-methyl (

| Compound | Quant Ion (Target) | Qual Ion 1 | Qual Ion 2 | Dwell Time |

| 59 | 93 | 136 (M-18) | 50 ms | |

| 62 | 93* | 139 (M-18) | 50 ms |

Note on m/z 93: The m/z 93 ion represents the terpene ring fragment (

Visualized Workflows

Analytical Workflow Diagram

Caption: Step-by-step workflow for Isotope Dilution Analysis ensuring the Internal Standard compensates for extraction losses.

MS Fragmentation Logic (SIM Selection)

Caption: Mass spectral fragmentation pathway showing the specific mass shift from m/z 59 to m/z 62 due to the deuterated methyl group.

Data Analysis & Calculation

1. Identification:

-

Compare Retention Time (RT) of the sample peak to the Standard.[4]

-

Verify the ratio of Quant/Qual ions (e.g., Area 59 / Area 93) matches the standard within ±20%.

2. Quantification (Relative Response Factor - RRF):

Calculate the RRF using your calibration standards:

3. Final Calculation:

Determine the concentration in the unknown sample:

-

Self-Validating Aspect: If extraction efficiency drops (e.g., due to emulsion), both

and

Validation Criteria (Quality Control)

| Parameter | Acceptance Criteria |

| Linearity ( | |

| IS Recovery | The absolute area of the IS in samples should be 50%–150% of the area in the calibration standards. |

| Blank Analysis | No peak at m/z 59 or 62 at the RT of |

| Precision (RSD) |

Troubleshooting

-

H/D Exchange: Deuterium on methyl groups is generally stable. However, avoid highly acidic conditions (pH < 2) at high temperatures for extended periods, as this could theoretically catalyze rearrangements or exchange on the hydroxyl proton (though the CD3 is stable).

-

Peak Co-elution: If

-Terpineol overlaps with

References

-

Sigma-Aldrich.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

-Terpineol-(propyl methyl-d3) Analytical Standard Product Page.[1] (Accessed 2024). Link (Note: Link directs to native/general catalog; verify specific isotope catalog number 203633-12-9 via supplier).[1] -

U.S. EPA. Method 1625C: Semivolatile Organic Compounds by Isotope Dilution GCMS. (1989). Washington, D.C. Link

-

National Institute of Standards and Technology (NIST).

-Terpineol Mass Spectrum (Electron Ionization).[5] NIST Chemistry WebBook, SRD 69.[1] Link -

Pollnitz, A. P., et al. "Quantitative analysis of geraniol, nerol, linalool, and

-terpineol in wine."[1] Analytical and Bioanalytical Chemistry 375, 517–522 (2003).[3] Link

Application Note: High-Sensitivity Quantitation of α-Terpineol via LC-APCI-MS/MS using Isotope Dilution (α-Terpineol-D3)

This Application Note is designed for researchers and analytical scientists requiring a robust, high-sensitivity method for the quantitation of α-Terpineol in complex matrices (e.g., botanical extracts, plasma, or food products) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .

Unlike traditional GC-MS methods, this LC-MS/MS protocol allows for the analysis of thermally labile co-analytes and utilizes Atmospheric Pressure Chemical Ionization (APCI) to overcome the poor ionization efficiency of neutral terpenes in ESI.

Abstract

This protocol details the validation and execution of a quantitative method for α-Terpineol using its deuterated analog, α-Terpineol (propyl methyl-d3) , as an internal standard (IS). By utilizing APCI in positive mode , this method circumvents the low proton affinity challenges associated with Electrospray Ionization (ESI). The workflow employs a "dilute-and-shoot" strategy compatible with high-throughput environments, ensuring precision (RSD < 5%) and accuracy (85-115%) even in heavy matrices like cannabis oleoresin or lipid-rich plasma.

Introduction & Scientific Rationale

Why LC-MS/MS for Terpenes?

While Gas Chromatography (GC) is the historical gold standard for terpenes, it requires high temperatures that can degrade heat-sensitive co-analytes (e.g., acidic cannabinoids like THCA/CBDA or unstable metabolites). LC-MS/MS offers a "cold" analysis alternative, allowing for the simultaneous profiling of volatiles and non-volatiles in a single run.

The Role of α-Terpineol-D3 (Internal Standard)

α-Terpineol is a tertiary monoterpene alcohol. In complex matrices, signal suppression (matrix effect) in the ion source is common.

-

Mechanism: The D3 analog (Propyl Methyl-D3) co-elutes with the native analyte and experiences the exact same ionization environment.

-

Correction: Any suppression affecting the native α-Terpineol equally affects the D3 standard. By quantifying the ratio of Native/D3, the method self-corrects for extraction efficiency and instrument drift.

Chemical & Physical Properties

| Property | Native α-Terpineol | α-Terpineol (Propyl Methyl-D3) |

| CAS Number | 98-55-5 | 203633-12-9 |

| Formula | C₁₀H₁₈O | C₁₀H₁₅D₃O |

| Molecular Weight | 154.25 g/mol | 157.27 g/mol |

| Structure Note | Tertiary alcohol on isopropyl tail | Deuterium label on isopropyl methyls |

| Log P | ~2.98 (Lipophilic) | ~2.98 (Identical chromatographic behavior) |

Method Development Guide

Ionization Source Selection: APCI vs. ESI

-

Challenge: α-Terpineol lacks basic nitrogen atoms (for ESI+) or acidic protons (for ESI-). It is effectively neutral.

-

Solution: APCI (Atmospheric Pressure Chemical Ionization) is required.

-

Mechanism:[1][2] APCI uses a corona discharge to create plasma. The mobile phase vapor acts as the reagent gas, transferring a proton to the analyte via gas-phase ion-molecule reactions.

-

Observation: α-Terpineol typically undergoes In-Source Water Loss (

) due to the instability of the protonated tertiary alcohol. -

Target Precursor: We monitor the dehydrated cation (

137 for native,

-

MRM Transition Logic

The specificity of the method relies on the mass difference between the native and deuterated forms.

-

Native Path:

-

Precursor:

155 ( -

Product:

137 fragments to 81 (Cyclohexene ring fragment).

-

-

D3 IS Path:

-

Precursor:

158 ( -

Note: The D3 label is on the propyl methyl group. The loss of water creates a double bond but retains the carbon skeleton of the tail. Thus, the precursor shifts by +3 Da.

-

Product: Fragmentation of 140 yields the same 81 ring fragment (losing the labeled tail).

-

Selectivity: Although the product ion (81) is identical, the Q1 Precursor selection (137 vs. 140) provides the necessary resolution.

-

Experimental Protocol

Materials & Reagents

-

Standards: α-Terpineol (Reference Standard) and α-Terpineol-D3 (IS).

-

Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18 or Phenomenex Kinetex C18), 2.1 x 100 mm, 1.8 µm.

Stock Solution Preparation

-

Step 1: Prepare 1 mg/mL stock of Native and D3 in Methanol . (Avoid ACN for stock storage as terpenes can occasionally polymerize over long periods in pure ACN).

-

Step 2: Store at -20°C in amber glass vials with PTFE-lined caps to prevent volatilization.

Sample Preparation (Generic Plant/Oil Matrix)

-

Weigh: 50 mg of sample into a 15 mL centrifuge tube.

-

Spike IS: Add 20 µL of α-Terpineol-D3 stock (100 µg/mL).

-

Extract: Add 5.0 mL Methanol . Vortex vigorously for 30 seconds.

-

Sonicate: 10 minutes at room temperature.

-

Clarify: Centrifuge at 4000 rpm for 5 minutes.

-

Filter: Transfer supernatant to a 0.22 µm PTFE syringe filter into an HPLC vial.

LC-MS/MS Conditions

Liquid Chromatography (LC)

-

Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate (Ammonium helps stabilize ionization).

-

Mobile Phase B: Methanol + 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Injection Vol: 2-5 µL.

-

Gradient:

-

0.0 min: 60% B

-

5.0 min: 95% B

-

7.0 min: 95% B

-

7.1 min: 60% B

-

10.0 min: Stop (Re-equilibration)

-

Mass Spectrometry (MS)

-

Source: APCI Positive (+).

-

Temperature (Source): 350°C - 400°C (High temp required for APCI of volatiles).

-

Corona Current: 4-5 µA.

-

Curtain Gas: 30 psi.

MRM Table

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Dwell (ms) | Collision Energy (eV) | Type |

| α-Terpineol | 137.1 ( | 81.1 | 50 | 15 - 25 | Quant |

| α-Terpineol | 137.1 | 95.1 | 50 | 20 - 30 | Qual |

| α-Terpineol-D3 | 140.1 ( | 81.1 | 50 | 15 - 25 | IS Quant |

Visualizations

Figure 1: Analytical Workflow

Caption: Step-by-step workflow from sample extraction to data analysis using Isotope Dilution.

[3]

Figure 2: MRM Fragmentation Logic

Caption: Mechanistic pathway showing the parallel fragmentation of Native and D3 analytes.

Validation & QA/QC

To ensure the method meets regulatory standards (e.g., FDA Bioanalytical Guidelines or AOAC), perform the following:

-

Linearity: Construct a calibration curve from 10 ng/mL to 5000 ng/mL. The response ratio (Area_Native / Area_IS) should yield

. -

Matrix Effect (ME):

-

Acceptance: The use of D3-IS should normalize the relative matrix effect (IS-normalized ME) to close to 0%.

-

-

Carryover: Inject a solvent blank immediately after the highest standard. Terpenes are "sticky." If carryover > 20% of LLOQ, increase the wash time or add an isopropanol needle wash.

References

-

Thermo Fisher Scientific. (2018).[4] Measurement of Terpenes in Plant Extracts via LC-MS/MS. Application Note 72733. Link

-

Sciex. (2020). Terpenes Profiling using LC-MS/MS with APCI. Technical Note. Link

-

National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of alpha-Terpineol (CAS 98-55-5).[5] NIST Chemistry WebBook. Link

-

Sigma-Aldrich. (2024). α-Terpineol-(propyl methyl-d3) Product Specification.Link

-

BenchChem. (2025). The Indispensable Role of Deuterated Internal Standards in Bioanalysis. Technical Guide. Link

Sources

- 1. ScenTree - Alpha-Terpineol (CAS N° 98-55-5) [scentree.co]

- 2. The α-Terpineol to 1,8-Cineole Cyclization Reaction of Tobacco Terpene Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alpha-Terpineol | C10H18O | CID 17100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. alpha-Terpineol(98-55-5) MS [m.chemicalbook.com]

protocol for alpha-terpineol quantification using a deuterated standard

Precision Quantification of -Terpineol in Biological Matrices via Stable Isotope Dilution Assay (SIDA) GC-MS

Executive Summary & Scientific Rationale

-

Matrix-Induced Ion Suppression/Enhancement: Co-eluting non-volatiles in plasma can alter ionization efficiency in the MS source.

-

Extraction Variability: Being a volatile alcohol,

-terpineol suffers variable evaporative losses during solvent removal steps.

The Solution: Stable Isotope Dilution Assay (SIDA)

This protocol utilizes

SIDA Workflow Visualization

The following diagram outlines the critical decision points and flow of the SIDA protocol.

Figure 1: SIDA Workflow. The spiking event (Red) must occur before any physical manipulation of the sample to compensate for recovery losses.

Materials & Instrumentation

Reagents and Standards

-

Analyte:

-Terpineol (CAS: 98-55-5), analytical grade -

Internal Standard (ISTD):

-Terpineol-d7 (preferred) or-

Note: If specific isotopologues are unavailable, Linalool-d3 is a viable surrogate due to similar volatility and ionization, though true SIDA requires the isotopologue.

-

-

Solvents: Ethyl Acetate (LC-MS grade) and Hexane (for LLE).

-

Drying Agent: Anhydrous Sodium Sulfate (

).

GC-MS Configuration

The analysis relies on Selected Ion Monitoring (SIM) to maximize sensitivity and selectivity.

| Parameter | Setting / Specification | Rationale |

| System | Agilent 7890B GC / 5977B MSD (or equivalent) | Single Quadrupole is sufficient for SIDA. |

| Column | HP-5MS UI or DB-5MS (30 m | Non-polar phase (5% phenyl) prevents tailing of hydroxylated terpenes. |

| Inlet | Splitless Mode, 250°C | Maximizes sensitivity for trace quantification. |

| Carrier Gas | Helium, 1.0 mL/min (Constant Flow) | Standard flow for optimal MS vacuum. |

| Oven Program | 60°C (1 min) | Slow ramp separates |

| Transfer Line | 280°C | Prevents condensation of high-boiling matrix components. |

| Ion Source | EI (70 eV), 230°C | Standard Electron Ionization.[1] |

| Acquisition | SIM Mode (See Table 2) | Drastically improves Signal-to-Noise (S/N) ratio. |

SIM Parameters (Critical)

To distinguish the native analyte from the deuterated standard, specific ions must be monitored.

Table 2: SIM Ion Selection

| Compound | Quantifier Ion ( | Qualifier Ions ( | Notes |

| 121 | 136, 93, 59 | ||

| 128 (or 127) | 143, 100 | Mass shift corresponds to deuterium load. Verify experimentally.* |

-

Validation Note: The specific ions for the ISTD depend on the position of the label. Always run a full scan of your specific ISTD batch to confirm the base peak. If the d7 label is on the isopropyl group, the base peak 59 (

) might shift to 65 or 66. If on the ring, 59 remains 59 (interference risk). Therefore, we use high-mass ions (121/128) for quantification to avoid low-mass background noise.

Experimental Protocol

Phase 1: Standard Preparation

-

Stock Solution A (Analyte): Dissolve 10 mg

-terpineol in 10 mL Ethyl Acetate (1 mg/mL). -

Stock Solution B (ISTD): Dissolve 1 mg

-terpineol-d7 in 10 mL Ethyl Acetate (100 -

Calibration Curve: Prepare 6 levels (e.g., 10, 50, 100, 500, 1000, 2000 ng/mL) of Analyte.

-

ISTD Spiking: Add a constant volume of Stock B to every calibration vial to achieve a final ISTD concentration of 500 ng/mL.

Phase 2: Sample Extraction (Plasma/Serum)

This protocol uses Liquid-Liquid Extraction (LLE) for robustness.

-

Aliquot: Transfer 200

L of plasma to a 1.5 mL glass centrifuge tube. -

Spike ISTD: Add 10

L of Stock Solution B (ISTD) to the plasma.-

Crucial: Vortex gently for 10 seconds and let stand for 10 minutes at 4°C. This allows the ISTD to bind to plasma proteins similarly to the analyte.

-

-

Protein Precipitation/Extraction: Add 600

L of cold Ethyl Acetate. -

Agitation: Vortex vigorously for 1 minute.

-

Separation: Centrifuge at 10,000

g for 5 minutes at 4°C. -

Collection: Transfer the upper organic supernatant to a clean glass vial.

-

Concentration (Optional but recommended): Evaporate the solvent under a gentle stream of Nitrogen to a final volume of ~100

L.-

Warning: Do not evaporate to dryness! Terpenes are volatile. The ISTD corrects for volume changes, but complete dryness causes irreversible loss.

-

-

Injection: Transfer to a GC vial with a glass insert. Inject 1

L.[1]

Phase 3: Data Analysis & Calculation

Quantification is based on the Response Factor (RF) , not absolute area.

For the unknown sample:

Troubleshooting & Method Validation

Isomer Separation

-

Check: If your peak at

121 has a "shoulder," your temperature ramp is too fast. Slow the ramp between 100°C and 130°C to 2°C/min.

Linear Range & Sensitivity

-

LOD (Limit of Detection): Typically 1–5 ng/mL in SIM mode.

-

Linearity:

should be

Troubleshooting Logic

Figure 2: Troubleshooting decision tree for common GC-MS terpene analysis errors.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17100, Alpha-Terpineol. Retrieved from [Link]

-

Parker, M. et al. (2007). Quantitative analysis of geraniol, nerol, linalool, and α-terpineol in wine. (Demonstrates synthesis and use of d7-standards). Retrieved from [Link]

Application Note: High-Precision Quantification of α-Terpineol in Flavor and Fragrance Formulations Using a Deuterated Internal Standard by GC-MS

The previous searches have yielded significant foundational information. I have a good understanding of alpha-terpineol's properties, the principles of isotope dilution mass spectrometry, and the general parameters for GC-MS and SPME analysis of terpenes. I've also found a few key papers that, while not providing a direct protocol for alpha-terpineol with its specific deuterated standard, offer valuable, analogous examples. For instance, the paper on quantifying geraniol, nerol, linalool, and alpha-terpineol in wine using their respective deuterated standards provides a strong template for the methodology, including the rationale for using stable isotope dilution analysis (SIDA) to avoid artifacts. The research on smoke flavoring analysis using SPME-GC/MS with nine isotopically labeled internal standards demonstrates the power of this approach for complex matrices and gives typical SPME parameters (fiber type, temperatures, times). The work on cannabis terpene analysis provides concrete examples of GC oven programs and MS parameters (ion source temperatures, SIM mode) for a wide range of terpenes.

However, I am still missing a few critical pieces of information to construct a truly detailed and authoritative protocol:

-

Specific Mass Fragments: I need the characteristic mass fragments for both unlabeled alpha-terpineol and alpha-terpineol (propyl methyl-d3) to set up the Selected Ion Monitoring (SIM) mode on the mass spectrometer. This is crucial for achieving the best sensitivity and selectivity. While I can predict the molecular ions, the key is to identify the most abundant and unique fragment ions.

-

Concentration of Internal Standard: I need guidance on the typical concentration at which the alpha-terpineol-d3 internal standard should be added to samples and calibration standards.

-

A Concrete Matrix Example: To make the application note practical, I need to choose a specific matrix (e.g., essential oil, wine, or a fragrance product) and build the protocol around it. This will involve defining the sample preparation steps for that matrix.

My next step will be to search for the mass spectra of alpha-terpineol and try to infer the likely fragments for its d3 analog. I will also search for more specific application notes that might provide a starting point for the internal standard concentration. Finally, I will select a representative matrix and synthesize a complete, step-by-step protocol based on all the information gathered.I have gathered substantial information to create a detailed application note. I have found the characteristic mass fragments for alpha-terpineol from the NIST WebBook, which is crucial for setting up SIM mode in GC-MS. The key ions are m/z 59, 93, 121, and 136. For the deuterated standard, alpha-terpineol (propyl methyl-d3), the key fragment is expected to be m/z 62, resulting from the cleavage of the deuterated isopropyl group. I also found general guidance on preparing internal standard stock solutions (around 1000 µg/mL) and calibration standards with a fixed IS concentration (e.g., 10 µg/mL).

I have chosen to create a protocol for the analysis of alpha-terpineol in an essential oil matrix, as this is a common application, and I have found relevant literature to support the methodology. I have also gathered sufficient information to detail both a liquid injection and a headspace SPME protocol.

While I haven't found a single document that lays out the exact protocol I will be creating, I have enough validated pieces of information from various sources (analogous methods for other terpenes, general SPME and GC-MS parameters, IS concentration guidelines, and mass spectra) to synthesize a scientifically sound and detailed application note that meets all the user's requirements. Therefore, I do not need further search actions and can proceed with generating the response.

Abstract

This application note presents a robust and highly accurate method for the quantification of α-terpineol in complex matrices such as essential oils and fragrance formulations. The method utilizes a stable isotope-labeled internal standard, α-Terpineol (propyl methyl-d3), in conjunction with Gas Chromatography-Mass Spectrometry (GC-MS). Isotope Dilution Mass Spectrometry (IDMS) is the cornerstone of this protocol, providing superior accuracy by correcting for variations during sample preparation and instrumental analysis.[1][2][3] Detailed protocols for both direct liquid injection and headspace Solid-Phase Microextraction (SPME) are provided, making the method adaptable to a wide range of sample volatilities and concentrations. This guide is intended for researchers, quality control analysts, and formulation scientists in the flavor and fragrance industries.

Introduction: The Analytical Imperative for α-Terpineol

Alpha-terpineol (α-terpineol) is a naturally occurring monoterpene alcohol that is a critical component in a vast array of consumer and industrial products.[4][5] It is prized for its characteristic pleasant floral, lilac-like aroma and is a key ingredient in perfumes, cosmetics, soaps, and household cleaners.[1][4][5] In the food and beverage industry, it is used as a flavoring agent to impart floral and citrus notes.[6][7] Beyond its sensory properties, α-terpineol exhibits various biological activities, including antimicrobial and anti-inflammatory effects, making it a subject of interest in pharmaceutical and therapeutic research.[8]

Given its prevalence and impact on product quality, the precise and accurate quantification of α-terpineol is paramount. Traditional chromatographic methods can be susceptible to inaccuracies arising from matrix effects, extraction inefficiencies, and injection variability. The use of an internal standard that closely mimics the chemical and physical behavior of the analyte is essential for achieving reliable results.[3]

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

This method employs the principle of Isotope Dilution Mass Spectrometry (IDMS), a powerful technique for quantitative analysis.[2] A known quantity of an isotopically labeled version of the analyte—in this case, α-Terpineol (propyl methyl-d3)—is added to the sample at the earliest stage of preparation.[1][3][8] This "isotopic twin" behaves virtually identically to the native α-terpineol throughout extraction, derivatization (if any), and chromatographic separation.

Because the internal standard and the analyte have nearly identical physicochemical properties, they respond to systemic errors (e.g., sample loss, injection volume variations, ion suppression) in the same way.[3] However, they are easily distinguished by the mass spectrometer due to their mass difference. By measuring the ratio of the response of the native analyte to the isotopically labeled standard, highly accurate and precise quantification can be achieved, irrespective of sample recovery.[9]

Materials and Reagents

-

Analytes and Standards:

-

α-Terpineol (CAS 98-55-5), analytical standard, ≥95.0% purity

-

α-Terpineol-(propyl methyl-d3) (CAS 203633-12-9), isotopic purity ≥98%

-

-

Solvents:

-

Hexane or Ethyl Acetate, GC or HPLC grade

-

-

Sample Matrix Example:

-

Essential Oil (e.g., Tea Tree, Pine, or a custom fragrance blend)

-

-

Equipment:

-

Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

-

Autosampler (for liquid or SPME injection)

-

SPME Fiber Assembly (e.g., 85 µm Carboxen®/Polydimethylsiloxane (CAR/PDMS))

-

Heated agitator for SPME

-

Analytical balance (4-decimal place)

-

Volumetric flasks, pipettes, and syringes

-

GC vials (2 mL) with PTFE-lined caps

-

Experimental Protocols

Two primary protocols are presented: direct liquid injection, suitable for concentrated samples like essential oils, and Headspace SPME, ideal for analyzing volatile fractions or trace levels in complex matrices like beverages.[10][11]

Preparation of Standard Solutions

Accuracy begins with meticulous standard preparation.

-

Internal Standard (IS) Stock Solution (1000 µg/mL):

-

Accurately weigh approximately 10 mg of α-Terpineol-(propyl methyl-d3) into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with hexane. This yields the IS Stock .

-

-

Analyte Stock Solution (1000 µg/mL):

-

Accurately weigh approximately 10 mg of α-Terpineol into a separate 10 mL volumetric flask.

-

Dissolve and dilute to the mark with hexane. This yields the Analyte Stock .

-

-

Calibration Standards (0.5 - 100 µg/mL):

-

Prepare a series of calibration standards by performing serial dilutions of the Analyte Stock into volumetric flasks.

-

To each calibration standard flask, add a constant volume of the IS Stock to achieve a final IS concentration of 10 µg/mL in every standard.

-

Fill to the mark with hexane. This ensures the IS concentration is uniform across the calibration curve, while the analyte concentration varies.

-

Protocol 1: Quantitative Analysis by Direct Liquid Injection

This protocol is optimized for the analysis of α-terpineol in an essential oil.

3.2.1. Sample Preparation

-

Accurately weigh approximately 10 mg of the essential oil sample into a 10 mL volumetric flask.

-

Spike the sample by adding the same volume of IS Stock used for the calibration standards to achieve a final IS concentration of 10 µg/mL.

-

Dilute to the mark with hexane and vortex thoroughly.

-

Transfer an aliquot to a 2 mL autosampler vial for GC-MS analysis.

3.2.2. GC-MS Instrumentation and Conditions

The following parameters serve as a robust starting point and should be optimized for the specific instrumentation used.

| Parameter | Condition |

| GC System | Agilent 8890 GC (or equivalent) |

| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |

| Injector | Split/Splitless |

| Injector Temp. | 250 °C |

| Injection Vol. | 1 µL |